4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a tert-butyl-substituted benzamide moiety and a 4-methanesulfonylphenyl group attached to the oxadiazole ring.
Properties
IUPAC Name |
4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-20(2,3)15-9-5-13(6-10-15)17(24)21-19-23-22-18(27-19)14-7-11-16(12-8-14)28(4,25)26/h5-12H,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROKSKQXHTVHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to the inhibition of key enzymes involved in disease processes, such as kinases and proteases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antifungal Activity :
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) exhibit antifungal activity against Candida albicans, attributed to thioredoxin reductase inhibition. The sulfamoyl groups in LMM5/LMM11 may mimic the methanesulfonyl group in the target compound, suggesting similar enzyme-targeting mechanisms .
- Compound 5a (4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide) demonstrates cytotoxicity, highlighting the role of halogenated aryl groups in bioactivity .
Enzyme Inhibition :
- Derivative 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) inhibits human carbonic anhydrase II (hCA II) via sulfonyl group interactions with the enzyme’s active site . The methanesulfonyl group in the target compound may similarly engage with enzymatic targets.
Physicochemical Properties
- Solubility : Sulfamoyl (LMM5/LMM11) and methanesulfonyl groups may improve aqueous solubility compared to hydrophobic tert-butyl or bromo substituents (Compound 7, ) .
Biological Activity
4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the oxadiazole ring and subsequent coupling reactions. The general synthetic pathway includes:
- Formation of the Oxadiazole : The reaction between 4-methanesulfonylphenyl hydrazine and a suitable carbonyl compound.
- Coupling with Benzamide : The oxadiazole is then coupled with tert-butyl benzamide under appropriate conditions to yield the final product.
Anticancer Activity
Benzamide derivatives have been investigated for their anticancer properties. In particular, compounds containing oxadiazole moieties have demonstrated moderate to high potency as RET kinase inhibitors in various cancer cell lines . The mechanism involves inhibition of cell proliferation driven by RET mutations, which could be relevant for exploring the anticancer activity of this compound.
Anti-inflammatory Effects
The anti-inflammatory properties are also noteworthy. Compounds that inhibit cyclooxygenase (COX) enzymes are well-documented for their ability to suppress inflammation. Given that similar compounds exhibit such activities through inhibition of prostaglandin synthesis , it is plausible that this compound may exhibit similar effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
